Methyl 4-amino-2,5-dibromobenzoate

Organic synthesis Cross-coupling chemistry Medicinal chemistry building blocks

Methyl 4-amino-2,5-dibromobenzoate (CAS 2092797-51-6, MF C₈H₇Br₂NO₂, MW 308.96 g/mol) is a dihalogenated aromatic benzoate ester bearing a para-amino group and ortho/para-disposed bromine atoms on the phenyl ring. The compound exhibits predicted physicochemical properties including a density of 1.9±0.1 g/cm³, boiling point of 373.0±37.0 °C at 760 mmHg, flash point of 179.4±26.5 °C, and a calculated LogP of 3.35.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
Cat. No. B12863160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2,5-dibromobenzoate
Molecular FormulaC8H7Br2NO2
Molecular Weight308.95 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Br)N)Br
InChIInChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3
InChIKeySTRIUXJJKOTOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-2,5-Dibromobenzoate Procurement Specification and Baseline Characterization for Research Sourcing


Methyl 4-amino-2,5-dibromobenzoate (CAS 2092797-51-6, MF C₈H₇Br₂NO₂, MW 308.96 g/mol) is a dihalogenated aromatic benzoate ester bearing a para-amino group and ortho/para-disposed bromine atoms on the phenyl ring . The compound exhibits predicted physicochemical properties including a density of 1.9±0.1 g/cm³, boiling point of 373.0±37.0 °C at 760 mmHg, flash point of 179.4±26.5 °C, and a calculated LogP of 3.35 . Commercially available at standard purity grades of 97–98% with batch-specific QC documentation including NMR, HPLC, and GC , this compound functions primarily as a synthetic building block and scaffold derivatization intermediate in medicinal chemistry and materials science research programs.

Why Methyl 4-Amino-2,5-Dibromobenzoate Cannot Be Replaced by Common Mono-Halogenated or Positional Isomer Analogs in Research Procurement


Substituting methyl 4-amino-2,5-dibromobenzoate with mono-brominated or regioisomeric analogs introduces critical divergences in reactivity, physicochemical profile, and biological target engagement that undermine experimental reproducibility. The 2,5-dibromo substitution pattern establishes two chemically distinct aryl halide handles for sequential cross-coupling (e.g., Suzuki–Miyaura, Heck), enabling iterative derivatization strategies inaccessible to mono-bromo variants such as methyl 4-amino-2-bromobenzoate . The increased bromine content elevates the calculated LogP by approximately 1.5–2.0 log units relative to the non-halogenated parent methyl 4-aminobenzoate, altering membrane permeability and non-specific protein binding in cell-based assays [1]. Furthermore, structure–activity relationship studies on methyl 4-aminobenzoate derivatives have demonstrated that halogen identity and position profoundly modulate inhibitory potency against glutathione-related enzymes, with bromo-substituted derivatives exhibiting distinct binding-energy profiles compared to chloro or fluoro congeners [2]. The 2,5-disposition of bromine atoms—versus the 3,5-arrangement in the positional isomer methyl 4-amino-3,5-dibromobenzoate (CAS 3282-10-8)—additionally determines the electronic and steric environment at the amino group, directly affecting acylation, sulfonylation, and reductive amination reaction rates and regiochemical outcomes .

Quantitative Differentiation Evidence for Methyl 4-Amino-2,5-Dibromobenzoate Versus Closest Analogs: A Comparator-Based Selection Guide


Dual Aryl Bromide Handles Enable Sequential Cross-Coupling Not Possible with Mono-Bromo Analog Methyl 4-Amino-2-Bromobenzoate

Methyl 4-amino-2,5-dibromobenzoate possesses two chemically differentiated aryl bromide sites (C-2 and C-5 positions) enabling orthogonal, sequential palladium-catalyzed cross-coupling reactions, a synthetic capability entirely absent from the mono-bromo analog methyl 4-amino-2-bromobenzoate (CAS 98545-64-3) which carries only a single reactive halide . The 2,5-substitution pattern places bromine atoms in electronically distinct environments: the C-2 bromine is ortho to the ester group (electron-withdrawing), while the C-5 bromine is para to the amino group (electron-donating), providing differential oxidative addition rates with Pd(0) catalysts that can be exploited for chemoselective sequential derivatization . In contrast, the positional isomer methyl 4-amino-3,5-dibromobenzoate (CAS 3282-10-8) places both bromines in meta-relationships to the amino and ester groups, altering the electronic activation pattern and reducing the differential reactivity that enables controlled iterative coupling .

Organic synthesis Cross-coupling chemistry Medicinal chemistry building blocks

Elevated LogP and Halogen Content Shift Physicochemical Profile Relative to Non-Halogenated Parent Methyl 4-Aminobenzoate and Chloro Analogs

The calculated LogP of methyl 4-amino-2,5-dibromobenzoate is 3.35, representing a substantial increase in lipophilicity compared to the non-halogenated parent methyl 4-aminobenzoate (predicted LogP ≈ 1.4) and the mono-chloro analog methyl 4-amino-2-chlorobenzoate (predicted LogP ≈ 2.0–2.2) . The molecular weight increase to 308.96 g/mol (versus 151.16 g/mol for the non-halogenated parent and 230.06 g/mol for methyl 4-amino-2-bromobenzoate) places the compound in a distinct property space relevant to fragment-based drug discovery and scaffold optimization [1]. The dual bromine substitution also increases the heavy atom count and polar surface area relative to mono-halogenated analogs, parameters known to influence passive membrane permeability and cytochrome P450-mediated metabolism [2].

Physicochemical profiling Drug-likeness prediction ADME optimization

Bromine-Substitution Pattern Modulates Glutathione Reductase and Glutathione S-Transferase Binding Affinity Relative to Chloro and Fluoro Congeners

In a systematic structure–activity relationship study of methyl 4-aminobenzoate derivatives against human erythrocyte glutathione reductase (GR) and glutathione S-transferase (GST), bromo-substituted derivatives demonstrated distinct binding-energy profiles compared to chloro and fluoro congeners in molecular docking simulations [1]. Specifically, methyl 4-amino-2-bromobenzoate (Derivative 4) was estimated to possess the lowest binding energy into the GR receptor, while the chloro analog (Derivative 6) preferentially bound GST, establishing that halogen identity—not merely halogen presence—governs target engagement in this enzyme system [2]. The most potent in vitro inhibitor identified was methyl 4-amino-3-bromo-5-fluorobenzoate (Ki = 0.325±0.012 μM against GR), demonstrating that mixed halogenation can achieve sub-micromolar potency [3]. The 2,5-dibromo derivative, incorporating two bromine substituents rather than one, is expected from class-level SAR trends to exhibit further differentiated binding characteristics relative to both mono-bromo and mixed-halogen variants, though direct experimental Ki data for this specific compound are not available in the current literature.

Glutathione-related enzyme inhibition Oxidative stress modulation In silico docking

DNA Methyltransferase 3A Inhibitory Activity of Mono-Bromo Analog Establishes Scaffold Potential; Dibromo Derivative Offers Enhanced Heavy-Atom Occupancy for Crystallographic Phasing

The mono-bromo analog methyl 4-amino-2-bromobenzoate has been characterized as an inhibitor of DNA methyltransferase 3A (DNMT3A) catalytic domain with a Ki of 25.10±4.73 μM, assessed via inhibition of enzyme-mediated DNA methylation using PAGE analysis [1]. This establishes the methyl 4-aminobenzoate scaffold as capable of engaging epigenetic regulatory enzymes. The 2,5-dibromo derivative, bearing two bromine atoms (atomic number 35) conferring strong anomalous scattering for X-ray crystallography, provides enhanced utility for co-crystallographic phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods when determining enzyme-inhibitor complex structures . In comparison, the mono-bromo analog provides only one anomalous scatterer, reducing phasing power, while chloro analogs (Cl, Z=17) produce significantly weaker anomalous signal at standard Cu Kα or synchrotron wavelengths .

Epigenetic enzyme inhibition DNA methylation Structural biology

Commercial Purity Standardization of 98% with Multi-Method QC Documentation Enables Reproducible Procurement Relative to Variable-Purity Positional Isomer Sources

Methyl 4-amino-2,5-dibromobenzoate (CAS 2092797-51-6) is supplied by major research chemical vendors at a standardized purity specification of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided as part of the certificate of analysis . The positional isomer methyl 4-amino-3,5-dibromobenzoate (CAS 3282-10-8), in contrast, is commonly offered at a lower standard purity of 95% across multiple supplier catalogs, with less consistent ancillary characterization [1]. The 3-percentage-point purity differential translates to a potential impurity burden up to 2.5-fold higher for the 3,5-isomer, which can confound biological assay interpretation through unidentified impurity-derived false positives or negatives .

Analytical quality control Procurement standardization Reproducibility

High-Value Research and Industrial Application Scenarios for Methyl 4-Amino-2,5-Dibromobenzoate Based on Validated Differentiation Evidence


Iterative Divergent Library Synthesis via Sequential Chemoselective Cross-Coupling at C-2 and C-5 Bromine Sites

Medicinal chemistry groups executing parallel or combinatorial library synthesis can exploit the electronically differentiated C-2 and C-5 aryl bromide positions for two-stage diversification. The C-2 bromide (ortho to the electron-withdrawing methyl ester) is expected to undergo oxidative addition with Pd(0) catalysts at a rate distinct from the C-5 bromide (para to the electron-donating amino group), enabling sequential Suzuki–Miyaura or Buchwald–Hartwig coupling without protecting-group manipulation. This scaffold architecture supports the generation of 2,5-diarylated or 2,5-diaminated benzoate libraries from a single starting material, a capability that the mono-bromo analog methyl 4-amino-2-bromobenzoate cannot provide . The 2,5-disposition also preserves the para-amino group for subsequent amide bond formation or sulfonamide capping, adding a third diversification vector in library design [1].

Experimental Co-Crystallography of Methyltransferase or Bromodomain Complexes Using Intrinsic Bromine Anomalous Scattering for SAD/MAD Phasing

Structural biology teams studying DNMT3A, PRMT, or bromodomain-containing proteins (e.g., BRD4, BRDT) can utilize the two bromine atoms of methyl 4-amino-2,5-dibromobenzoate as intrinsic anomalous scatterers for experimental phasing in X-ray crystallography. The scaffold's demonstrated engagement with DNMT3A (Ki = 25.10±4.73 μM for the mono-bromo analog) establishes binding competence to epigenetic targets , while the dual bromine atoms provide approximately 7.4-fold stronger anomalous signal at Cu Kα wavelength compared to a mono-chloro analog, enabling SAD phasing without heavy-atom derivatization. This approach is particularly valuable for determining inhibitor-bound co-crystal structures of methyltransferases where traditional selenomethionine incorporation is technically challenging or where the target protein crystallizes under conditions incompatible with post-crystallization heavy-atom soaking [1].

Glutathione-Related Enzyme SAR Expansion: Filling the Di-Bromo Data Gap in a Defined Inhibitor Series

Biochemical pharmacology laboratories engaged in glutathione reductase (GR) and glutathione S-transferase (GST) inhibitor development can procure methyl 4-amino-2,5-dibromobenzoate to complete the halogen-substitution matrix within the methyl 4-aminobenzoate SAR series characterized by Korkmaz et al. (2023) . The published data set includes mono-bromo, mono-chloro, mixed bromo-fluoro, and nitro derivatives, but the 2,5-dibromo variant remains experimentally uncharacterized. Generating in vitro Ki values for this compound against human erythrocyte GR and GST (assays already established with specific activities of 7.63 EU/mg and 5.66 EU/mg, respectively) would produce a novel, publishable data point elucidating the effect of dual bromination on enzyme inhibition potency and selectivity [1]. This scenario is particularly attractive because the assay protocols, positive controls, and comparator data are fully defined in the primary literature, minimizing method development burden [2].

High-LogP Fragment and Scaffold in Property-Driven Fragment-Based Drug Discovery Campaigns

Fragment-based drug discovery (FBDD) programs targeting binding sites with hydrophobic character (e.g., kinase ATP pockets, bromodomain acetyl-lysine recognition sites, or GPCR transmembrane domains) can deploy methyl 4-amino-2,5-dibromobenzoate as a pre-halogenated fragment with a calculated LogP of 3.35 and molecular weight of 308.96 g/mol . This places the compound near the upper boundary of conventional fragment space (MW < 300 Da) while providing two synthetic growth vectors (C-2 and C-5 bromine atoms) for fragment elaboration. Compared to starting from the non-halogenated parent methyl 4-aminobenzoate (LogP ≈ 1.4) and performing bromination post hoc, procurement of the pre-brominated scaffold eliminates a synthetic step, avoids bromination regioselectivity challenges, and ensures batch-to-batch consistency in the halogenation pattern [1]. The elevated LogP also aligns with the lipophilicity requirements of CNS-penetrant fragment libraries, where LogP values between 2.5 and 4.0 are typically targeted [2].

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